molecular formula C12H12BrNS B13257192 N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

Cat. No.: B13257192
M. Wt: 282.20 g/mol
InChI Key: AKFZDCMUUZAUOA-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures (around 90°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The brominated thiophene ring and the aniline moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

  • N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
  • N-[(4-bromothiophen-2-yl)methyl]-2-methylaniline
  • N-[(4-bromothiophen-2-yl)methyl]-4-chloroaniline

Comparison: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is unique due to the presence of a methyl group on the aniline ring, which can influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., fluoro, chloro), the methyl group may enhance its lipophilicity and alter its electronic properties, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-2-4-11(5-3-9)14-7-12-6-10(13)8-15-12/h2-6,8,14H,7H2,1H3

InChI Key

AKFZDCMUUZAUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

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